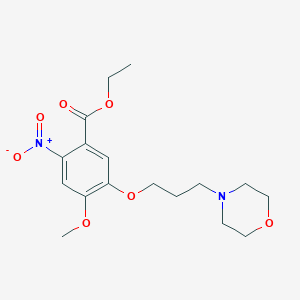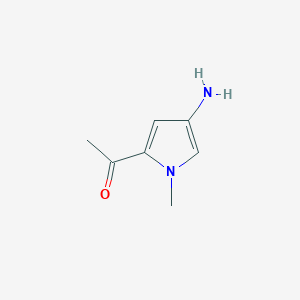
O-(1-Methylethyl)-L-tyrosine ethyl ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is a chemical compound that belongs to the class of amino acid esters It is derived from L-tyrosine, an essential amino acid, and is modified to include an ethyl ester group and a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride typically involves the esterification of L-tyrosine with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction proceeds as follows: [ \text{L-Tyrosine} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{H}_2\text{O} ]
The esterification reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{O-(1-Methylethyl)-L-tyrosine ethyl ester} + \text{HCl} \rightarrow \text{O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride} ]
Industrial Production Methods
In an industrial setting, the production of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including its use as a prodrug for L-tyrosine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride involves its conversion to L-tyrosine in the body. The ester group is hydrolyzed by esterases, releasing L-tyrosine, which can then participate in various metabolic pathways. L-tyrosine is a precursor for the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine, and plays a crucial role in protein synthesis and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent amino acid from which O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is derived.
L-Tyrosine Methyl Ester: A similar ester derivative with a methyl group instead of an ethyl group.
L-Tyrosine Ethyl Ester: The non-hydrochloride form of the compound.
Uniqueness
O-(1-Methylethyl)-L-tyrosine ethyl ester hydrochloride is unique due to its specific ester and hydrochloride modifications, which can enhance its solubility, stability, and bioavailability compared to other tyrosine derivatives. These properties make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H22ClNO3 |
|---|---|
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
ethyl (2S)-2-amino-3-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-17-14(16)13(15)9-11-5-7-12(8-6-11)18-10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H/t13-;/m0./s1 |
Clé InChI |
VOBXKSBJYUVHFA-ZOWNYOTGSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OC(C)C)N.Cl |
SMILES canonique |
CCOC(=O)C(CC1=CC=C(C=C1)OC(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Ethyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B15232978.png)
![cis-6-(Tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-C]pyridine-4A-carboxylic acid hcl](/img/structure/B15232979.png)
